E3 Ligase Ligand-linker Conjugate 93
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Overview
Description
E3 Ligase Ligand-linker Conjugate 93 is a component of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins. These molecules consist of a ligand for the protein of interest, a linker, and a ligand for an E3 ubiquitin ligase. The conjugate facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 93 involves multiple steps, starting with the preparation of the E3 ligase ligand and the protein-targeting ligand. These ligands are then connected via a linker. The synthetic routes often involve:
Step 1: Synthesis of the E3 ligase ligand, which may include reactions such as amide bond formation, esterification, or other coupling reactions.
Step 2: Synthesis of the protein-targeting ligand, which may involve similar coupling reactions.
Step 3: Attachment of the linker to the E3 ligase ligand and the protein-targeting ligand, typically through amide bond formation or click chemistry
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 93 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 93 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Utilized in studies to understand protein function and regulation.
Medicine: Explored as a potential therapeutic agent for diseases caused by dysregulated proteins, such as cancer.
Industry: Applied in the development of new drugs and therapeutic strategies
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 93 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis .
Comparison with Similar Compounds
- Von Hippel-Lindau (VHL) Ligands
- Cereblon (CRBN) Ligands
- Inhibitor of Apoptosis Proteins (IAP) Ligands
- Mouse Double Minute 2 (MDM2) Ligands
Uniqueness: E3 Ligase Ligand-linker Conjugate 93 is unique due to its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other similar compounds. This uniqueness allows for targeted degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C23H27N5O6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[3-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C23H27N5O6/c29-19-4-3-18(21(32)24-19)28-22(33)16-2-1-15(9-17(16)23(28)34)27-7-5-25(6-8-27)10-14-11-26(12-14)13-20(30)31/h1-2,9,14,18H,3-8,10-13H2,(H,30,31)(H,24,29,32)/t18-/m0/s1 |
InChI Key |
FYXBEKNGGKKWGK-SFHVURJKSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O |
Origin of Product |
United States |
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